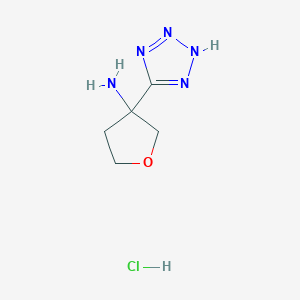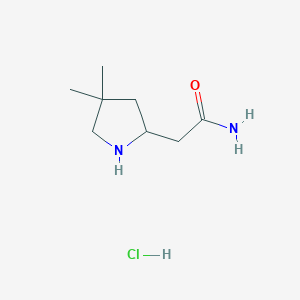
2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is offered by Benchchem for CAS No. 2375274-16-9.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2)4-6(9-5-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. The compound has a molecular weight of 193.67 .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride have been reported, with studies exploring various synthetic routes and the resultant compounds' structural properties. For instance, derivatives of this compound have been synthesized through reactions involving chlorination, alkylation, and amidation, leading to the formation of compounds with potential applications in medicinal chemistry and materials science. These compounds have been characterized using techniques such as X-ray powder diffraction, NMR, and mass spectroscopy, providing insights into their molecular structures and properties (Roman, 2013).
Applications in Catalysis
Research has also focused on the use of derivatives of this compound as catalysts in chemical reactions. For example, these compounds have been utilized in acylation reactions of inert alcohols and phenols, highlighting their potential as recyclable catalysts under base-free conditions. The catalytic activity of these compounds has been attributed to their ability to form N-acyl intermediates, facilitating the transfer of acyl groups to substrates and leading to the efficient synthesis of esters and amides (Liu, Ma, Liu, & Wang, 2014).
Structural and Magnetic Properties
Studies on the structural and magnetic properties of hydrochloride crystals based on derivatives of this compound have provided insights into the relationship between crystal-stacking structures and magnetic behavior. These investigations have revealed that the compounds can exist as diamagnetic dimers with low magnetic susceptibilities, exhibiting unique magnetic properties depending on their crystal-stacking arrangements. Such research sheds light on the potential use of these compounds in materials science, particularly in the development of materials with specific magnetic properties (Yong, Zhang, & She, 2013).
Safety and Hazards
The safety information for “2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The future directions for “2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-(4,4-dimethylpyrrolidin-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2)4-6(10-5-8)3-7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKFHOZBMKJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CC(=O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

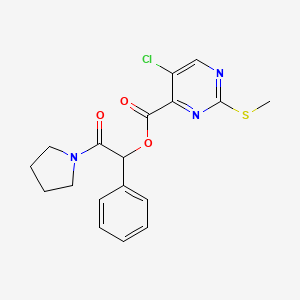

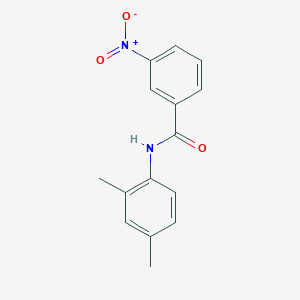

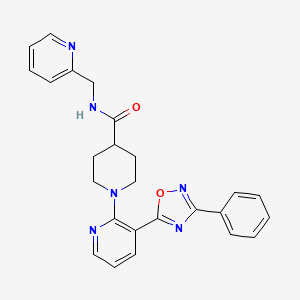
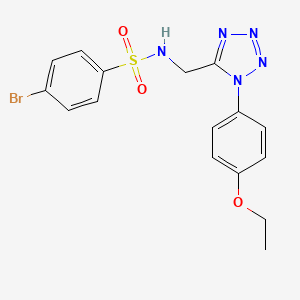

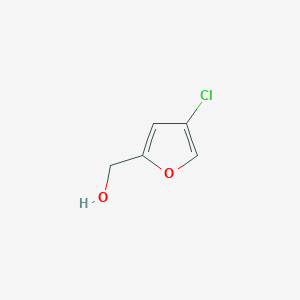
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)
![N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2887906.png)

![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)
